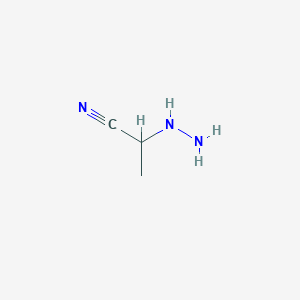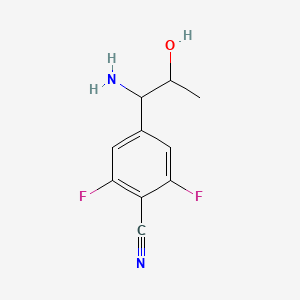
2,3-Dihydro-1H-inden-1-YL methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-inden-1-YL methanesulfonate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methanesulfonate group attached to the 2,3-dihydro-1H-inden-1-yl moiety. It is a versatile building block in chemical synthesis, known for its unique reactivity and stability .
Méthodes De Préparation
The synthesis of 2,3-Dihydro-1H-inden-1-YL methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-1-YL methanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,3-Dihydro-1H-inden-1-YL methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding indene derivatives.
Oxidation Reactions: The compound can be oxidized to form 2,3-dihydro-1H-inden-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield 2,3-dihydro-1H-indene derivatives, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dihydro-1H-inden-1-YL methanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-inden-1-YL methanesulfonate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-inden-1-YL methanesulfonate can be compared with similar compounds such as:
1-oxo-2,3-dihydro-1H-inden-4-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group instead of a methanesulfonate group, which can influence its reactivity and stability.
(2,3-dihydro-1H-inden-1-yl)methyl methanesulfonate: This compound has a methyl group attached to the methanesulfonate group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure and the versatility it offers in chemical synthesis and research applications .
Propriétés
Formule moléculaire |
C10H12O3S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-1-yl methanesulfonate |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
MDOKIDVFQRBXEX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)






![5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)

